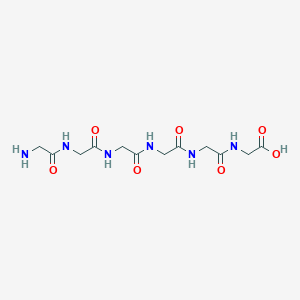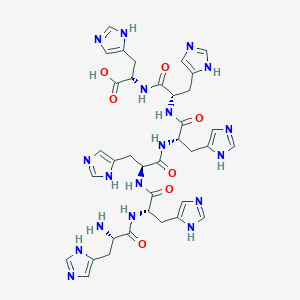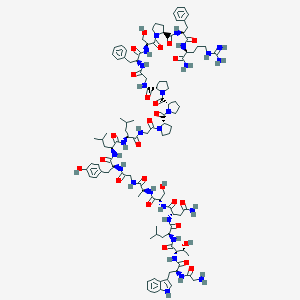
Hexaglycine
Übersicht
Beschreibung
Glycine is the simplest amino acid, and its repetitive sequence in Gly6 results in a molecule with the formula C12H20N6O7 and a molecular weight of 360.32 g/mol . Gly6 is primarily used in research settings and is known for its role in various biochemical and biophysical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gly6 can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The general steps include:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Addition of the next glycine residue using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: Final cleavage of the peptide from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: While Gly6 is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS techniques with optimization for larger batch sizes. Automation and high-throughput peptide synthesizers can be employed to increase efficiency and yield.
Analyse Chemischer Reaktionen
Reaktionstypen: Gly6 kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Aufschlüsselung in einzelne Glycinreste in Gegenwart starker Säuren oder Basen.
Oxidation: Glycinreste können unter bestimmten Bedingungen zu Glyoxylat und Ammoniak oxidiert werden.
Substitution: Die Aminogruppen in Gly6 können an Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Typischerweise mit Salzsäure oder Natriumhydroxid bei erhöhten Temperaturen durchgeführt.
Oxidation: Kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat erreicht werden.
Substitution: Elektrophile Reagenzien wie Acylchloride oder Isocyanate können unter milden Bedingungen verwendet werden.
Hauptprodukte:
Hydrolyse: Erzeugt freie Glycinreste.
Oxidation: Führt zu Glyoxylat und Ammoniak.
Substitution: Bildet verschiedene substituierte Glycin-Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Gly6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biochemie: Wird als Modellpeptid zur Untersuchung von Proteinfaltung, Stabilität und Interaktionen verwendet.
Biophysik: Wird in Experimenten eingesetzt, um die Peptiddynamik und konformationellen Veränderungen zu verstehen.
Medizin: Wird auf sein Potenzial für die Rolle in Medikamentenabgabesystemen und als Baustein für therapeutische Peptide untersucht.
Industrie: Verwendung bei der Entwicklung von Peptid-basierten Materialien und als Substrat in enzymatischen Studien.
5. Wirkmechanismus
Der Wirkmechanismus von Gly6 hängt hauptsächlich mit seinen strukturellen Eigenschaften als Peptid zusammen. Es kann mit verschiedenen biologischen Molekülen über Wasserstoffbrückenbindungen, elektrostatische Wechselwirkungen und hydrophobe Effekte interagieren. In enzymatischen Studien dient Gly6 als Substrat für Proteasen, die die Peptidbindungen zwischen Glycinresten spalten. Die Spaltungsprodukte können dann an weiteren biochemischen Stoffwechselwegen teilnehmen .
Ähnliche Verbindungen:
Gly2 (Diglycin): Besteht aus zwei Glycinresten.
Gly3 (Triglycin): Besteht aus drei Glycinresten.
Gly4 (Tetraglycin): Besteht aus vier Glycinresten.
Gly5 (Pentaglycin): Besteht aus fünf Glycinresten.
Vergleich:
Länge und Komplexität: Gly6 ist länger und komplexer als seine kürzeren Gegenstücke, was seine Löslichkeit, Stabilität und Wechselwirkungen mit anderen Molekülen beeinflussen kann.
Biologische Aktivität: Die erhöhte Länge von Gly6 ermöglicht umfangreichere Wechselwirkungen mit biologischen Zielmolekülen, was seine Nützlichkeit in der Forschung und in therapeutischen Anwendungen möglicherweise erhöht.
Einzigartige Eigenschaften: Die sich wiederholende Glycinsequenz von Gly6 bietet ein einzigartiges Modell für die Untersuchung von Peptidverhalten und -wechselwirkungen, wodurch es sich von kürzeren Glycinpeptiden abhebt.
Wirkmechanismus
The mechanism of action of Gly6 is primarily related to its structural properties as a peptide. It can interact with various biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. In enzymatic studies, Gly6 serves as a substrate for proteases, which cleave the peptide bonds between glycine residues. The cleavage products can then participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Gly2 (diglycine): Composed of two glycine residues.
Gly3 (triglycine): Composed of three glycine residues.
Gly4 (tetraglycine): Composed of four glycine residues.
Gly5 (pentaglycine): Composed of five glycine residues.
Comparison:
Length and Complexity: Gly6 is longer and more complex than its shorter counterparts, which can influence its solubility, stability, and interactions with other molecules.
Biological Activity: The increased length of Gly6 allows for more extensive interactions with biological targets, potentially enhancing its utility in research and therapeutic applications.
Unique Properties: Gly6’s repetitive glycine sequence provides a unique model for studying peptide behavior and interactions, making it distinct from shorter glycine peptides.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFPXLWGZWAWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192125 | |
| Record name | Hexaglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3887-13-6 | |
| Record name | Hexaglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3887-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RE43SN65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexaglycine?
A1: this compound, with six glycine residues (C2H5NO2) linked together, possesses a molecular formula of C12H20N6O7 and a molecular weight of 360.31 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, studies utilizing techniques like circular dichroism (CD) spectroscopy have provided insights into the conformational behavior of this compound and its analogs. For instance, while exhibiting a random coil conformation in water, an analog of ACTH-(1-24)-tetracosapeptide containing this compound displayed alpha-helical characteristics in trifluoroethanol, highlighting the impact of solvent environment on its structure [].
Q3: How does the flexibility of this compound influence its end-to-end distance distribution?
A3: Research employing frequency-domain fluorescence spectroscopy has revealed that the flexibility of the peptide chain significantly impacts the end-to-end distance distribution in this compound. Specifically, the flexible nature of glycine results in a higher degree of conformational heterogeneity compared to more rigid peptides like Hexaproline. This difference in flexibility translates to a wider distribution of distances between the donor and acceptor molecules attached at the ends of the this compound chain [].
Q4: How does the presence of this compound in a fusion protein affect the protein's half-life?
A4: Studies have shown that incorporating this compound as a linker in a reiterated form of rabbit serum albumin (RSA) did not significantly alter the protein's half-life compared to a single unit of RSA []. This suggests that while albumin itself can extend the half-life of smaller proteins, simply reiterating it with a this compound linker might not confer additional benefits in terms of half-life extension.
Q5: Is the this compound peptide bond stable under strong alkaline conditions during peptide synthesis?
A5: Yes, a key advantage of using the bulky ferrocenylmethyl (Fem) group to protect glycine residues during peptide synthesis is the remarkable stability of the Gly-Gly bond in the presence of strong alkaline conditions, typically encountered during methyl ester hydrolysis steps []. This stability ensures high yields throughout the synthesis process.
Q6: Can this compound be used as a substrate to study the activity of lysostaphin-like bacteriolytic agents?
A6: Yes, this compound serves as a valuable tool for investigating the mode of action of bacteriolytic agents like zoocin A, produced by Streptococcus zooepidemicus. By observing zoocin A's ability to cleave this compound in a cell-free system, researchers have gathered evidence supporting its lysostaphin-like activity, suggesting that zoocin A targets and cleaves peptidoglycan cross-links in bacterial cell walls [].
Q7: How does the length of glycine oligopeptides affect their hydrolysis by intestinal enzymes?
A7: Studies on guinea pig intestinal mucosa have shown a correlation between the length of glycine oligopeptides and their susceptibility to enzymatic hydrolysis. While the mucosa exhibited hydrolytic activity for oligopeptides up to this compound, it did not show any activity against larger homopolypeptides []. This suggests a size limitation for the peptidase enzymes involved in the hydrolysis of glycine chains.
Q8: What is the role of this compound in studying the transport of glycine peptides in the human jejunum?
A8: Research using this compound has been crucial in determining the limits of intact absorption of glycine oligopeptides in the human jejunum. Results indicate that while di- and triglycine are readily absorbed, the uptake of glycine from this compound is comparable to that from free glycine. This suggests that longer glycine peptides are primarily hydrolyzed before absorption, highlighting the importance of peptide length for efficient nutrient uptake in the gut [].
Q9: How is this compound used in computational chemistry for studying peptide aggregation?
A9: this compound serves as a model peptide for investigating the aggregation behavior of polypeptide chains using density functional theory (DFT) calculations. By simulating the interactions of this compound strands in various conformations, researchers can gain insights into the energetic contributions of hydrogen bonding and structural distortions to the stability of different aggregated forms, such as pleated and rippled beta-sheets, collagen-like structures, and polyglycine helices [].
Q10: Can genetic algorithms be used to determine the low-energy conformations of this compound?
A10: Yes, genetic algorithms (GA) have been successfully employed to explore the conformational space of cyclic this compound and identify its low-energy conformations []. This approach involves utilizing GA parameters such as population size, number of generations, and interaction rates to effectively search for energetically favorable structures within a computationally feasible timeframe.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)











